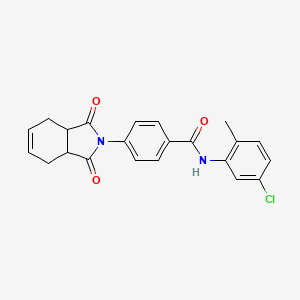

![molecular formula C22H20N2O6 B4008534 methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)

methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Overview

Description

The compound appears to be related to a class of organic compounds involving complex synthesis processes and possessing distinct molecular structures. These molecules often exhibit unique chemical reactions and properties due to their intricate designs, including various functional groups and structural motifs.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, methods for synthesizing related compounds often utilize palladium-catalyzed reactions, oxidative carbonylation, and ring closure techniques as crucial steps in their preparation (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of complex organic molecules can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods help in understanding the conformation, electronic structure, and intermolecular interactions of the compound (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. For instance, compounds with nitro groups and amino groups engage in various hydrogen bonding interactions, impacting their chemical behavior and reactivity (Portilla et al., 2007).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline forms, are key to understanding the behavior of organic compounds under different conditions. Polymorphism is a notable feature in some compounds, where the same molecule can exist in multiple crystalline forms with distinct physical properties (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties are closely tied to the molecular structure, influencing the compound's stability, reactivity, and interaction with other molecules. The presence of specific functional groups can dictate the compound's role in chemical reactions, such as alkylation processes or its ability to act as a catalyst in transformations (Gui-hong, 2010).

Scientific Research Applications

Efficient Reagent for N-phthaloylation

A study by Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new, efficient, and readily available reagent for N-phthaloylation of amino acids and derivatives. This phthaloylation process is simple, racemization-free, and yields excellent results with various compounds, such as alpha-amino acids and dipeptides, showcasing its versatility in organic synthesis and potential applications in peptide and protein research (Casimir, Guichard, & Briand, 2002).

Novel PET Radiotracers for Alzheimer's Disease

Gao, Wang, and Zheng (2018) developed carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease. The synthesis involved creating reference standards and their desmethylated precursors, leading to high radiochemical yield and purity. This research highlights the compound's application in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Heterocyclic System Synthesis

Selič, Grdadolnik, and Stanovnik (1997) utilized methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing heterocyclic systems. Their work prepared N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's utility in creating complex organic molecules with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Supramolecular Dendrimers in Liquid-Crystalline Phase

Balagurusamy et al. (1997) reported the rational design and synthesis of spherical supramolecular dendrimers organized in a novel thermotropic cubic liquid-crystalline phase. This study demonstrates the material science application of such compounds in designing new materials with unique physical properties (Balagurusamy, Ungar, Percec, & Johansson, 1997).

properties

IUPAC Name |

methyl 3-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-29-22(28)14-4-2-5-15(10-14)23-19(25)13-7-8-17-18(11-13)21(27)24(20(17)26)12-16-6-3-9-30-16/h2,4-5,7-8,10-11,16H,3,6,9,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORYCGGIRVRJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

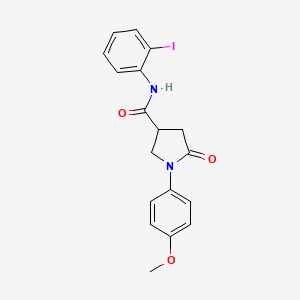

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)

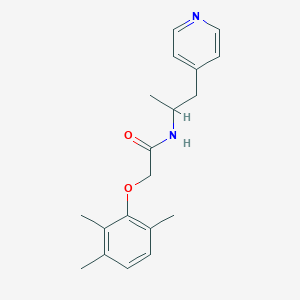

![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

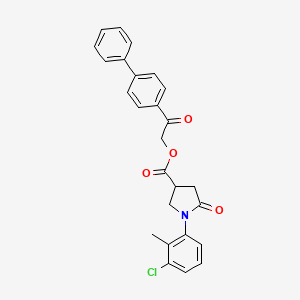

![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)

![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)

![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)